molecular formula C6H15NO B13585198 O-(2-ethylbutyl)hydroxylamine CAS No. 854383-21-4

O-(2-ethylbutyl)hydroxylamine

Cat. No.: B13585198
CAS No.: 854383-21-4
M. Wt: 117.19 g/mol
InChI Key: CIRJXCXETKZARV-UHFFFAOYSA-N
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Description

O-(2-ethylbutyl)hydroxylamine is a chemical compound belonging to the class of hydroxylamines, which are characterized by the presence of an -NH-OH group

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(2-ethylbutyl)hydroxylamine can be synthesized through the O-alkylation of hydroxylamine. One common method involves the reaction of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a straightforward route to obtain O-substituted hydroxylamines.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar O-alkylation techniques. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

O-(2-ethylbutyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.

Major Products

    Oxidation: Produces nitroso derivatives.

    Reduction: Yields primary amines.

    Substitution: Forms various O-alkylated or O-arylated hydroxylamines.

Scientific Research Applications

O-(2-ethylbutyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2-ethylbutyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It facilitates the formation of carbon-nitrogen bonds through nucleophilic attack by various substrates. The molecular targets and pathways involved include the activation of nitrogen atoms and the stabilization of transition states during bond formation .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dinitrophenylhydroxylamine (DPH)
  • O-(diphenylphosphinyl)hydroxylamine (DPPH)
  • Hydroxylamine-O-sulfonic acid (HOSA)

Uniqueness

O-(2-ethylbutyl)hydroxylamine is unique due to its specific alkyl substitution, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other hydroxylamines, it offers different steric and electronic properties, making it suitable for specialized applications in organic synthesis and industrial processes .

Properties

854383-21-4

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

O-(2-ethylbutyl)hydroxylamine

InChI

InChI=1S/C6H15NO/c1-3-6(4-2)5-8-7/h6H,3-5,7H2,1-2H3

InChI Key

CIRJXCXETKZARV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CON

Origin of Product

United States

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